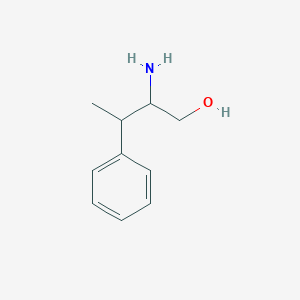

2-Amino-3-phenylbutan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-phenylbutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8(10(11)7-12)9-5-3-2-4-6-9/h2-6,8,10,12H,7,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYLDRWRFLVIDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Amino 3 Phenylbutan 1 Ol and Its Stereoisomers

Chemoenzymatic and Biocatalytic Approaches to Chiral Amino Alcohols

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. Enzymes, particularly transaminases, have been extensively explored for the synthesis of chiral amines and amino alcohols.

ω-Transaminase-Catalyzed Asymmetric Synthesis of Chiral Amines and Amino Alcohols

ω-Transaminases (ω-TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor. nih.gov This capability makes them highly valuable for the asymmetric synthesis of chiral amines from prochiral ketones. The synthesis of (1R, 2S)-norephedrine, a stereoisomer of 2-amino-3-phenylbutan-1-ol, has been successfully achieved using ω-TAs.

One notable example involves the use of ω-transaminases from Pseudomonas putida KT2440 for the biotransformation of (R)-phenylacetylcarbinol ((R)-PAC) to (1R, 2S)-norephedrine. nih.gov In this reaction, an amine donor such as (S)-methylbenzylamine provides the amino group, which is transferred to the keto group of (R)-PAC, yielding the desired amino alcohol with high stereoselectivity. nih.gov The reaction proceeds through a ping-pong bi-bi mechanism where the PLP cofactor acts as an intermediate amine carrier. nih.gov Rational design and protein engineering of these enzymes, by modifying the active site architecture, have been employed to enhance their activity and stability for the conversion of unnatural substrates like (R)-PAC. nih.gov

Below is a table summarizing the key aspects of this biocatalytic transformation:

| Enzyme Source | Substrate | Amine Donor | Product | Key Findings |

| Pseudomonas putida KT2440 (TA_5182 and TA_2799) | (R)-Phenylacetylcarbinol ((R)-PAC) | (S)-Methylbenzylamine | (1R, 2S)-Norephedrine | Rational mutagenesis of the enzymes improved cofactor affinity and overall biotransformation efficiency. nih.gov |

| Chromobacterium violaceum (CV2025) | (R)-Phenylacetylcarbinol ((R)-PAC) | Not specified | (1R, 2S)-Norephedrine | Showed high activity (96%) towards the substrate. nih.gov |

Multi-Enzymatic Cascade Systems for Enantioselective Amino Alcohol Production

To overcome challenges such as unfavorable reaction equilibria and the need for expensive cofactors, multi-enzymatic cascade systems have been developed. nih.gov These one-pot reactions combine several enzymatic steps to drive the reaction towards the desired product, often with in-situ cofactor regeneration. mdpi.comsciepublish.com

A highly effective approach for the synthesis of (1R, 2S)-norephedrine involves a whole-cell biocatalyst system that couples an acetohydroxyacid synthase I (AHAS I) with an ω-transaminase. researcher.liferesearchgate.net In the first step, the R-selective AHAS I from Escherichia coli catalyzes the condensation of benzaldehyde and pyruvate to produce L-phenylacetylcarbinol (L-PAC). researchgate.net Subsequently, an S-selective ω-transaminase from Chromobacterium violaceum aminates the L-PAC to yield (1R, 2S)-norephedrine. researchgate.net This system demonstrates excellent stereocontrol, producing the final product with high optical purity. researchgate.net

Another innovative cascade has been designed for the synthesis of all four stereoisomers of phenylpropanolamine. nih.gov This system utilizes a combination of an alcohol dehydrogenase (ADH), an ω-transaminase (ω-TA), and an alanine dehydrogenase (AlaDH) in a redox-neutral network. nih.gov The ADH selectively oxidizes a specific stereoisomer of 1-phenylpropane-1,2-diol to the corresponding α-hydroxy ketone, which is then aminated by a stereocomplementary ω-TA. The AlaDH is used for the in-situ regeneration of the NAD(P)+ cofactor and the amino donor (L-alanine). nih.gov This elegant approach allows for the production of all four PPA stereoisomers in high enantiomeric and diastereomeric purity. nih.gov

The following table outlines the components and outcomes of these multi-enzyme cascade systems:

| Cascade System | Enzymes | Initial Substrates | Product(s) | Diastereomeric Ratio (dr) / Enantiomeric Ratio (er) |

| Whole-cell biocatalyst | Acetohydroxyacid synthase I (AHAS I), ω-Transaminase (ω-TA) | Benzaldehyde, Pyruvate | (1R, 2S)-Norephedrine | >99.5% de, >99.5% ee researchgate.net |

| One-pot cascade | Alcohol dehydrogenase (ADH), ω-Transaminase (ω-TA), Alanine dehydrogenase (AlaDH) | 1-Phenylpropane-1,2-diols | All 4 PPA stereoisomers | up to >99.5% dr and er nih.gov |

Asymmetric Chemical Synthesis Strategies

In addition to biocatalytic methods, several asymmetric chemical synthesis strategies have been developed to produce this compound and its stereoisomers with high stereocontrol. These methods often rely on the use of chiral auxiliaries or chiral catalysts to induce asymmetry.

Chiral Auxiliary-Mediated Diastereoselective Transformations

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. wikipedia.orgwikiwand.com After the desired stereochemistry is established, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org Pseudoephedrine itself, a stereoisomer of the target molecule, can serve as a chiral auxiliary. wikipedia.org

In a typical application, a carboxylic acid is converted to a pseudoephedrine amide. The α-proton of this amide can be deprotonated to form a chiral enolate. The stereochemistry of subsequent alkylation reactions is controlled by the chiral scaffold of the pseudoephedrine, leading to the formation of a new stereocenter with high diastereoselectivity. wikipedia.org The resulting product has a syn relationship between the newly introduced alkyl group and the methyl group of the pseudoephedrine, and an anti relationship to the hydroxyl group. wikipedia.org Finally, cleavage of the amide bond liberates the chiral product and allows for the recovery of the pseudoephedrine auxiliary. wikipedia.org This methodology provides a reliable route to chiral compounds with two contiguous stereocenters.

Enantioselective Reduction of α-Functionalized Ketones and Carboxylic Acid Derivatives

The enantioselective reduction of ketones is a fundamental transformation in asymmetric synthesis. wikipedia.org For the synthesis of this compound, the asymmetric reduction of an α-amino ketone precursor is a direct and efficient approach. Recent advancements have demonstrated the efficacy of earth-abundant metal catalysts, such as cobalt, for this transformation.

An efficient cobalt-catalyzed asymmetric hydrogenation of α-primary amino ketones has been developed, affording chiral vicinal amino alcohols in high yields and with excellent enantioselectivities. nih.gov This method avoids the need for protecting groups on the amino functionality. The reaction is believed to proceed through an amino-group-assisted coordination to the cobalt catalyst, which facilitates the highly enantioselective reduction of the ketone. nih.gov This strategy has been successfully applied to the synthesis of various chiral 1,2-amino alcohols. nih.gov

The reduction of α-keto imines, derived from α-keto esters, also provides a pathway to the corresponding α-amino esters, which can be further converted to amino alcohols. nih.gov Chiral phosphoric acid catalysts have been shown to effectively catalyze the reduction of α-imino esters with high enantioselectivity. organic-chemistry.org

Asymmetric Hydrogenation and Transfer Hydrogenation Methods

Asymmetric hydrogenation and transfer hydrogenation are powerful techniques for the enantioselective reduction of C=O and C=N bonds. thieme-connect.comwikipedia.org These methods have been successfully applied to the synthesis of the stereoisomers of this compound.

A notable example is the stereoselective synthesis of all four stereoisomers of norephedrine and norpseudoephedrine via asymmetric transfer hydrogenation (ATH) of a common prochiral cyclic sulfamidate imine. acs.orgnih.gov This imine is derived from racemic 1-hydroxy-1-phenyl-propan-2-one. acs.org The ATH is catalyzed by well-defined chiral Rhodium complexes, such as (S,S)- or (R,R)-Cp*RhCl(TsDPEN), using a formic acid/triethylamine mixture as the hydrogen source. acs.orgnih.gov This process occurs under mild conditions and is accompanied by dynamic kinetic resolution (DKR), allowing for the conversion of the racemic starting material into a single stereoisomer of the product with high diastereoselectivity and enantioselectivity. acs.orgsemanticscholar.org

The following table summarizes the results of the asymmetric transfer hydrogenation approach:

| Catalyst | Substrate | Product Stereoisomer | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| (S,S)-CpRhCl(TsDPEN) | Prochiral cyclic sulfamidate imine | (1R,2S)-Norephedrine derivative | 97:3 | 98% |

| (R,R)-CpRhCl(TsDPEN) | Prochiral cyclic sulfamidate imine | (1S,2R)-Norephedrine derivative | 96:4 | 98% |

| (S,S)-CpRhCl(TsDPEN) | Prochiral cyclic sulfamidate imine | (1S,2S)-Norpseudoephedrine derivative | 98:2 | 98% |

| (R,R)-CpRhCl(TsDPEN) | Prochiral cyclic sulfamidate imine | (1R,2R)-Norpseudoephedrine derivative | 98:2 | 98% |

Catalytic Enantioselective Carbon-Carbon Bond Formation (e.g., Simmons-Smith Reactions)

Catalytic enantioselective carbon-carbon bond formation represents a powerful strategy for establishing stereocenters with high fidelity. The Simmons-Smith reaction, a classic method for cyclopropanation of alkenes, has been adapted for the asymmetric synthesis of complex molecules. This reaction involves an organozinc carbenoid that reacts with an alkene to form a cyclopropane ring in a stereospecific manner. While direct application to the synthesis of this compound is not extensively documented, related transformations highlight its potential.

For instance, a catalytic enantioselective Simmons-Smith reaction has been successfully employed in the synthesis of a (+)-cis-4-(N-adamantyl-N-methylamino)-2,3-methano-2-phenylbutan-1-ol, a structural analogue. researchgate.net In this synthesis, an L-phenylalanine-derived disulfonamide was used as a chiral ligand to induce enantioselectivity in the cyclopropanation of (Z)-4-tert-butyldiphenylsiloxy-3-phenylbut-2-en-1-ol. This key step afforded the corresponding cyclopropylmethanol with a notable 71% enantiomeric excess (ee). The resulting cyclopropane can then be subjected to further transformations, such as ring-opening, to furnish acyclic structures bearing the desired stereochemistry. The success of this approach underscores the feasibility of employing chiral catalysts in Simmons-Smith reactions to generate key intermediates for the synthesis of phenylbutan-1-ol derivatives. researchgate.net

| Reaction | Substrate | Chiral Ligand/Catalyst | Product | Enantiomeric Excess (ee) | Reference |

| Enantioselective Simmons-Smith Cyclopropanation | (Z)-4-tert-butyldiphenylsiloxy-3-phenylbut-2-en-1-ol | L-phenylalanine-derived disulfonamide | (+)-cis-4-tert-butyldiphenylsiloxy-2,3-methano-3-phenylbutan-1-ol | 71% | researchgate.net |

Conventional and Diastereoselective Synthesis Routes

Reduction of Phenylalanine and Homophenylalanine Derivatives

A common and direct route to this compound and its stereoisomers involves the reduction of readily available α-amino acid derivatives, particularly those of phenylalanine. The carboxylic acid or ester functionality of N-protected phenylalanine can be reduced to the corresponding primary alcohol. The stereochemistry at the α-carbon is retained during this process, and the stereochemistry at the β-carbon can be influenced by the choice of reducing agent and reaction conditions, leading to diastereoselective synthesis.

The reduction of N-Boc-protected δ-amino α,β-unsaturated γ-keto esters, which are related to phenylalanine dipeptidomimetics, has been shown to proceed with high diastereoselectivity. nih.gov For example, using LiAlH(O-t-Bu)₃ under chelation control resulted in an anti/syn ratio of >95:5, while NB-Enantride under Felkin-Anh control gave a syn/anti ratio of 5:95. nih.gov These results demonstrate that by selecting the appropriate reducing agent and conditions, one can selectively obtain either the syn or anti diastereomer of the resulting amino alcohol.

A practical method for the reduction of N-protected amino acids involves the formation of a mixed anhydride (B1165640) with ethyl chloroformate, followed by reduction with sodium borohydride (B1222165) in water. core.ac.uk This method has proven effective for various N-carbobenzoxy and N-tert-butyloxycarbonyl protected amino acids, yielding the corresponding amino alcohols with minimal racemization. core.ac.uk Furthermore, a simple protocol for the synthesis of N¹-substituted derivatives of anti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol from N,N-dibenzyl-L-phenylalaninal has been reported. This two-step process involves a stereoselective three-component reaction followed by a carbonyl-activated hydride reduction using trimethylsilyl chloride and lithium aluminium hydride. nih.gov

Stereoselective Formation from α-Amino Nitriles and Related Precursors

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids from aldehydes or ketones. wikipedia.orgmasterorganicchemistry.com This reaction proceeds via an α-amino nitrile intermediate, which can be hydrolyzed to the corresponding amino acid. By employing a chiral auxiliary or a chiral catalyst, the Strecker reaction can be rendered asymmetric, providing access to enantiomerically enriched α-amino nitriles. researchgate.netacs.orgacs.orgnih.gov These chiral α-amino nitriles are valuable precursors for the synthesis of various amino compounds, including this compound.

The asymmetric Strecker reaction often utilizes a chiral amine, such as (S)-α-phenylethylamine, to induce diastereoselectivity in the addition of cyanide to the imine intermediate. wikipedia.org The resulting diastereomeric α-amino nitriles can then be separated, and the chiral auxiliary removed to yield the enantiopure α-amino nitrile. Subsequent reduction of the nitrile group and hydrolysis can lead to the desired amino alcohol. For example, a diastereoselective Strecker reaction using (R)-phenylglycine amide as a chiral auxiliary has been shown to produce diastereomerically pure α-amino nitriles through a crystallization-induced asymmetric transformation. acs.org

While the direct synthesis of the α-amino nitrile precursor for this compound via an asymmetric Strecker reaction is a plausible and powerful approach, specific examples in the literature are scarce. However, the general applicability of this methodology to a wide range of aldehydes suggests its potential for the synthesis of the required precursor from 3-phenyl-2-butanone.

Epoxide Ring-Opening Strategies for Amino Alcohol Construction

The ring-opening of epoxides with nitrogen nucleophiles is a fundamental and widely used method for the synthesis of β-amino alcohols. rroij.com The reaction of a suitably substituted epoxide, such as a 2-methyl-3-phenyloxirane, with ammonia or an ammonia equivalent can directly yield this compound. The regio- and stereoselectivity of the epoxide ring-opening are crucial for controlling the final stereochemistry of the amino alcohol.

In general, the nucleophilic ring-opening of epoxides proceeds via an SN2 mechanism, resulting in an inversion of configuration at the center of attack. libretexts.org For unsymmetrical epoxides, the regioselectivity of the attack is influenced by both steric and electronic factors. In the case of phenyl-substituted epoxides, nucleophilic attack often occurs at the benzylic position due to electronic stabilization of the transition state. rsc.org However, catalyst-controlled regioselectivity has been achieved, allowing for selective nucleophilic attack at either of the epoxide carbons. rsc.org

The synthesis of enantiopure amino alcohols has been accomplished through the regioselective ring-opening of epoxy alcohols and epoxy ethers with aqueous ammonia in the presence of an organic co-solvent. ursa.cat Furthermore, tungsten-catalyzed regioselective and stereospecific ring-opening of 2,3-epoxy alcohols with various nucleophiles, including amines, has been reported to proceed with high C-3 selectivity. nih.gov

| Epoxide Substrate | Nucleophile | Catalyst/Conditions | Major Product | Key Features | Reference |

| Arylglycidols | Aqueous Ammonia | Isopropanol or 1,4-dioxane | 1,2-amino alcohols | High yield, regioselective | ursa.cat |

| 2,3-Epoxy alcohols | Amines | W-salts | C-3 ring-opened amino diols | High C-3 regioselectivity, stereospecific | nih.gov |

| Unsymmetrical trans-epoxides | Nitrogen nucleophiles | Cationic aluminum salen catalyst | β-amino alcohols | Catalyst-controlled regioselectivity | rsc.org |

Multi-Step Organic Reactions from Commercial Precursors (e.g., Phenylacetone, Propiophenone)

Multi-step synthetic sequences starting from readily available commercial precursors like phenylacetone and propiophenone are common for producing phenylpropanolamine derivatives, including this compound. These routes often involve the introduction of the amino and hydroxyl functionalities through a series of well-established organic transformations.

A common strategy starting from propiophenone involves the α-amination or α-functionalization followed by reduction. For instance, α-bromination of propiophenone followed by reaction with an amine and subsequent reduction of the ketone can yield the desired amino alcohol. Alternatively, propiophenone can be converted to α-isonitrosopropiophenone, which can then be enzymatically reduced to (R)-phenylacetylcarbinol, a precursor for ephedrine and norephedrine derivatives. google.com The synthesis of cathinone from propiophenone, followed by reduction of the keto group, also provides a pathway to related amino alcohols. nih.govwikipedia.org

Starting from phenylacetone , a common approach is reductive amination. Direct reaction of phenylacetone with an amine in the presence of a reducing agent can yield the corresponding amphetamine derivative. While this does not directly produce the target amino alcohol, subsequent hydroxylation or modification of the amphetamine scaffold could be envisioned. A more direct route involves the conversion of phenylacetone to an intermediate that already contains the hydroxyl group or a precursor. For example, the oxidation of norephedrine or norpseudoephedrine can yield phenylacetone, suggesting the reversibility of these pathways under certain conditions. scribd.com A process for synthesizing 2-amino-1-phenyl-1-propanol from benzaldehyde and nitroethane involves the formation of 2-nitro-1-phenyl-1-propanol, which is then reduced to the amino alcohol. scribd.com

A review of multi-step synthesis strategies towards 1,2-amino alcohols, with a special emphasis on phenylpropanolamines, highlights various chemo-enzymatic and enzymatic cascade reactions. researchgate.net For example, 1-phenyl-1,2-propanedione, a commercially available diketone, can be subjected to enzymatic stereo- and regioselective reductions or reductive aminations to access chiral amino alcohol structures. researchgate.net

Stereochemical Control and Enantiomeric Purity in 2 Amino 3 Phenylbutan 1 Ol Synthesis

Strategies for Diastereoselective Induction in Amino Alcohol Architectures

The formation of a specific diastereomer of 2-amino-3-phenylbutan-1-ol over others is achieved through various diastereoselective strategies. These methods rely on the influence of existing chiral elements within the substrate, reagents, or auxiliaries to direct the formation of a new stereocenter. diva-portal.org

Substrate-controlled synthesis leverages the inherent chirality of the starting material to dictate the stereochemical outcome of a reaction. diva-portal.orgtkk.fi For instance, the reduction of a chiral α-amino ketone derived from an amino acid will preferentially yield one diastereomer of the corresponding amino alcohol. The existing stereocenter in the substrate sterically hinders one face of the molecule, forcing the incoming reagent to attack from the less hindered face. This approach is fundamental in synthesizing specific diastereomers of amino alcohols from readily available chiral pool starting materials like amino acids. tkk.fi Nucleophilic additions to α-amino aldehydes also typically proceed with good diastereoselectivity, where the stereochemical outcome is influenced by the existing chirality of the aldehyde and the nature of the nitrogen substituent, which can lead to either chelation or Felkin-Anh controlled pathways. diva-portal.org

Auxiliary-controlled synthesis involves the temporary attachment of a chiral auxiliary to an achiral substrate. This auxiliary then directs the stereoselective formation of a new chiral center. diva-portal.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. While effective, this method requires stoichiometric amounts of the chiral auxiliary, which can be a drawback. diva-portal.orgtkk.fi A more advanced strategy involves the use of a catalytically formed chiral auxiliary, where an asymmetric catalyst installs a transient chiral group that directs a subsequent diastereoselective reaction. acs.org This combines the advantages of catalytic and auxiliary-based methods.

Reagent-controlled synthesis employs a chiral reagent to differentiate between the two faces of a prochiral substrate, leading to the preferential formation of one enantiomer or diastereomer. diva-portal.org This strategy is particularly useful when the substrate itself is not chiral. The diastereoselectivity in these reactions is often governed by the formation of a cyclic or acyclic transition state, with the choice of metal in organometallic reagents playing a crucial role in determining the geometry of this transition state. acs.org For example, the diastereoselective synthesis of β-amino alcohols has been achieved through the reductive cyclization of carbonyl-oxime ethers mediated by tributyltin hydride. acs.org

A summary of these strategies is presented in the table below:

| Strategy | Description | Key Features |

| Substrate Control | Inherent chirality of the starting material directs the formation of a new stereocenter. diva-portal.orgtkk.fi | Utilizes readily available chiral pool starting materials; stereochemical outcome depends on the existing stereocenter. tkk.fidiva-portal.org |

| Auxiliary Control | A chiral auxiliary is temporarily attached to the substrate to guide stereoselective transformations. diva-portal.org | Can provide high levels of stereocontrol; requires stoichiometric amounts of the auxiliary which is later removed. diva-portal.orgtkk.fi |

| Reagent Control | A chiral reagent is used to selectively react with one face of a prochiral substrate. diva-portal.org | Applicable to achiral substrates; the nature of the reagent and reaction conditions are critical for selectivity. acs.org |

Mechanisms of Enantioselective Induction in Catalytic Systems

The synthesis of a single enantiomer of this compound often relies on enantioselective catalysis, where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product. wikipedia.org Various catalytic systems, including metal-based catalysts and enzymes, have been developed for the enantioselective synthesis of β-amino alcohols.

Chiral Metal Catalysts: A prominent approach involves the use of transition metal catalysts complexed with chiral ligands. For instance, copper-catalyzed systems have been effectively used in the enantioselective synthesis of amino alcohols. nih.gov One strategy involves a copper hydride (CuH) catalyzed sequential hydrosilylation and hydroamination of enals and enones. nih.gov This method allows for the synthesis of all possible stereoisomers of the amino alcohol by selecting the appropriate enantiomer of the chiral ligand and the geometry of the starting enal or enone. nih.gov Another example is the use of chiral ruthenium catalysts for the intramolecular C(sp³)–H nitrene insertion of N-benzoyloxycarbamates to form chiral oxazolidin-2-ones, which are precursors to chiral β-amino alcohols. sciengine.comsciengine.com The catalyst facilitates a ring-closing amination with high yield and enantioselectivity. sciengine.comsciengine.com

A proposed mechanism for the enantioselective synthesis of β-amino alcohols involves the rearrangement of N,N-dialkyl β-amino alcohols using a catalytic amount of trifluoroacetic anhydride (B1165640) (TFAA). organic-chemistry.orgorganic-chemistry.org This process begins with the esterification of the β-amino alcohol with TFAA, forming an ammonium (B1175870) trifluoroacetate (B77799) intermediate. organic-chemistry.org Upon heating, an aziridinium (B1262131) ion is generated, which then undergoes a regio- and stereoselective ring-opening by a trifluoroacetate anion. organic-chemistry.orgorganic-chemistry.org This leads to a rearranged aminoester, which upon basic hydrolysis, yields the desired β-amino alcohol with high enantiomeric purity. organic-chemistry.org

Biocatalysis: Enzymes offer a highly selective and environmentally friendly alternative for the synthesis of chiral amino alcohols. Keto reductases and amine transaminases are among the enzymes that can be used to produce these compounds with high specificity. Biocatalytic methods, such as the use of ω-transaminases, have been employed for the asymmetric reductive amination of hydroxy ketones to produce chiral amino alcohols.

The following table summarizes some catalytic systems used for the synthesis of chiral amino alcohols:

| Catalytic System | Description | Key Features |

| Chiral Copper Catalysts | Utilizes copper complexes with chiral ligands for hydroamination and other transformations. nih.gov | Allows for stereodivergent synthesis; high diastereo- and enantioselectivity. nih.gov |

| Chiral Ruthenium Catalysts | Employs chiral ruthenium complexes for intramolecular nitrene insertion reactions. sciengine.comsciengine.com | Forms cyclic carbamates as precursors to β-amino alcohols; applicable to various C-H bonds. sciengine.comsciengine.com |

| Trifluoroacetic Anhydride (Catalytic) | Catalyzes the rearrangement of N,N-dialkyl β-amino alcohols. organic-chemistry.orgorganic-chemistry.org | Involves an aziridinium ion intermediate; provides high enantioselectivity. organic-chemistry.orgorganic-chemistry.org |

| Enzymes (e.g., Transaminases) | Utilizes biocatalysts for asymmetric synthesis. | High specificity and yield; environmentally friendly conditions. |

Characterization of Stereoisomeric Products: Methodological Considerations

The successful synthesis of a specific stereoisomer of this compound necessitates robust analytical methods to confirm its stereochemical identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for determining the relative stereochemistry of vicinal amino alcohols. diva-portal.org By converting the amino alcohol into a cyclic derivative, such as an oxazolidinone, the coupling constant between the vicinal protons (H4 and H5) can be analyzed. diva-portal.org A smaller coupling constant is typically indicative of a trans relationship, while a larger coupling constant suggests a cis relationship. Furthermore, a general NMR protocol for determining the absolute configuration of 1,2-amino alcohols involves the preparation of their bis-Mosher's acid amide (MPA) derivatives. rsc.orgresearchgate.netrsc.org The analysis of the ¹H NMR spectra of these derivatives allows for the differentiation of all four possible stereoisomers. rsc.orgresearchgate.net

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee) of a chiral compound. This technique utilizes a chiral stationary phase (CSP), often based on polysaccharide derivatives like amylose (B160209) or cellulose (B213188) phenylcarbamates, to separate the enantiomers. yakhak.org The enantiomers interact differently with the chiral stationary phase, leading to different retention times. The enantiomeric excess can be quantified by comparing the peak areas of the two enantiomers. For instance, the enantiomeric excess of chiral pyridine (B92270) bis(oxazoline) ligands, synthesized from chiral amino alcohols, has been determined using a Chiralcel OD-H column. orgsyn.orgnih.gov

X-ray Crystallography: Single-crystal X-ray crystallography provides unambiguous determination of the absolute and relative stereochemistry of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of a pure stereoisomer, a three-dimensional model of the molecule can be generated, revealing the precise spatial arrangement of its atoms. This technique was used to confirm the structure of a product in a diastereoselective hydrogenation reaction.

The primary methods for stereochemical characterization are outlined below:

| Method | Application | Information Obtained |

| NMR Spectroscopy | Determination of relative and absolute configuration. diva-portal.orgrsc.orgresearchgate.netrsc.org | Relative stereochemistry from coupling constants; absolute configuration via chiral derivatizing agents (e.g., MPA). diva-portal.orgrsc.orgresearchgate.net |

| Chiral HPLC | Determination of enantiomeric purity (ee). yakhak.org | Separation and quantification of enantiomers based on differential interaction with a chiral stationary phase. yakhak.org |

| X-ray Crystallography | Unambiguous determination of absolute and relative stereochemistry. | Provides a definitive 3D structure of a crystalline molecule. |

Reaction Mechanisms and Chemical Transformations of 2 Amino 3 Phenylbutan 1 Ol Architectures

Nucleophilic Reactivity of the Amino and Hydroxyl Functional Groups

Both the amino and hydroxyl groups possess lone pairs of electrons, rendering them effective nucleophiles capable of attacking electron-deficient centers. The primary amine is generally the more potent nucleophile compared to the hydroxyl group under neutral or basic conditions.

Acylation: The amino group readily reacts with acylating agents such as acyl chlorides or anhydrides to form stable amide derivatives. Similarly, the hydroxyl group can be acylated to yield esters, though this typically requires catalysis or more forcing conditions.

Alkylation: The amino group can undergo alkylation with alkyl halides, although this can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts.

| Reaction Type | Functional Group | Reagent Example | Product Class |

| Acylation | Amino (-NH₂) | Acetyl Chloride (CH₃COCl) | Amide |

| Acylation | Hydroxyl (-OH) | Acetic Anhydride (B1165640) ((CH₃CO)₂O) | Ester |

| Alkylation | Amino (-NH₂) | Methyl Iodide (CH₃I) | Alkylated Amine(s) |

Table 1: Examples of Nucleophilic Reactions.

Oxidation Pathways of the Alcohol Moiety to Ketones or Aldehydes

The primary alcohol functional group in 2-Amino-3-phenylbutan-1-ol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions used. smolecule.com

Mild Oxidation: The use of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), allows for the controlled oxidation of the primary alcohol to the corresponding aldehyde, 2-amino-3-phenylbutanal.

Strong Oxidation: Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) will typically oxidize the primary alcohol directly to the carboxylic acid, 2-amino-3-phenylbutanoic acid.

| Oxidation Condition | Oxidizing Agent | Product |

| Mild | Pyridinium Chlorochromate (PCC) | 2-Amino-3-phenylbutanal |

| Strong | Potassium Permanganate (KMnO₄) | 2-Amino-3-phenylbutanoic acid |

Table 2: Oxidation Pathways of the Primary Alcohol.

Reduction Reactions for Structural Modifications

The functional groups within this compound, a primary alcohol and a primary amine, are already in a highly reduced state. Therefore, they are generally not susceptible to further reduction by common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). However, structural modification via reduction can be achieved at the phenyl group.

Aromatic Ring Hydrogenation: Under conditions of high pressure and temperature with a suitable metal catalyst (e.g., Rhodium on carbon), the phenyl ring can be reduced to a cyclohexane (B81311) ring. This transformation yields 2-Amino-3-cyclohexylbutan-1-ol, significantly altering the steric and electronic properties of the molecule.

Substitution Reactions Involving the Amino and Hydroxyl Groups

Substitution reactions provide a pathway to replace the amino and hydroxyl groups with other functionalities, often requiring the initial conversion of the target group into a better leaving group.

Hydroxyl Group Substitution: The hydroxyl group is a poor leaving group. It can be protonated under acidic conditions to form a good leaving group (water), which can then be displaced by a weak nucleophile. Alternatively, it can be converted into a sulfonate ester (e.g., tosylate), which is an excellent leaving group and can be readily displaced by a wide range of nucleophiles in an Sₙ2 reaction. smolecule.com

Amino Group Reactions: While direct substitution of the amino group is difficult, it can be transformed into a diazonium salt using nitrous acid. However, this reaction is more typical for aromatic amines. For aliphatic primary amines like this, the reaction can be complex and may lead to elimination and rearrangement products in addition to substitution.

Salt Formation and its Chemical Implications

The presence of the basic amino group allows this compound to react with acids to form salts. smolecule.com This is a fundamental acid-base reaction with significant practical implications.

The reaction with an acid, such as hydrochloric acid (HCl), results in the protonation of the amino group to form an ammonium salt, specifically this compound hydrochloride. sigmaaldrich.com The formation of this salt dramatically increases the compound's polarity. Consequently, the salt typically exhibits much higher solubility in water and other polar solvents compared to the free base form. smolecule.com This enhanced solubility is advantageous for purification processes, such as recrystallization, and for formulation in aqueous systems.

Role As Building Blocks and Ligands in Advanced Organic Synthesis

Chiral Building Blocks in the Synthesis of Complex Organic Molecules

Chiral amino alcohols like 2-Amino-3-phenylbutan-1-ol are highly valued as chiral building blocks in the synthesis of complex organic molecules. A chiral building block is a molecule possessing one or more stereocenters that is incorporated into a larger synthetic target, transferring its stereochemical information to the final product. The enantiopurity of these blocks is critical for producing pharmaceuticals and agrochemicals where specific stereoisomers are required for biological activity. Naturally occurring amino alcohols are frequently used as a "chiral pool" for organic synthesis. google.com

The structure of this compound, featuring a chiral center with amino and phenyl substituents, makes it a key intermediate. These building blocks are essential starting materials for constructing more intricate molecules through various chemical reactions, playing a significant role in drug discovery and chemical research. cymitquimica.com For instance, chemo-enzymatic methods have been developed to produce optically active nitro alcohols, which serve as versatile building blocks for synthesizing various non-natural amino acids and amino alcohols. mdpi.com

| Attribute | Description | Significance in Synthesis |

|---|---|---|

| Molecular Formula | C₁₀H₁₅NO | Provides a C10 backbone with nitrogen and oxygen functionalization. |

| Key Functional Groups | Primary Amine (-NH₂), Primary Alcohol (-OH), Phenyl Group (-C₆H₅) | Offers multiple reaction sites for elaboration into more complex structures. |

| Chirality | Contains stereogenic centers (at C2 and C3). | Allows for the synthesis of enantiomerically pure target molecules. |

| Applications | Pharmaceuticals, Agrochemicals, Biologically Active Molecules. | Crucial for creating products where stereochemistry dictates biological function. |

Design and Application as Chiral Ligands in Asymmetric Catalysis

One of the most powerful applications of this compound is as a precursor for chiral ligands used in asymmetric catalysis. Chiral ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction, leading to the preferential formation of one enantiomer of the product.

A prominent class of ligands derived from chiral amino alcohols are the Pyridine (B92270) Bis(oxazoline), or Pybox, ligands. strem.com These are C₂-symmetrical, tridentate "pincer" ligands that coordinate effectively with a variety of metals. strem.comorgsyn.org The synthesis involves the condensation of a chiral β-amino alcohol with 2,6-pyridinedicarbonitrile. orgsyn.orgnih.gov

Specifically, (R)-2-Amino-4-phenylbutan-1-ol can be used to synthesize 2,6-Bis[(4R)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]pyridine. orgsyn.orgorgsyn.org In this synthesis, the amino alcohol is reacted with 2,6-pyridinedicarbonitrile in the presence of a catalyst like zinc trifluoromethanesulfonate (B1224126) in toluene (B28343) at reflux to form the bis(oxazoline) structure. orgsyn.orgnih.gov The resulting Pybox ligand contains two stereogenic centers derived from the amino alcohol, positioned near the metal coordination site, which allows for effective stereocontrol during catalysis. strem.com

| Reactant | Role | Product |

|---|---|---|

| (R)-2-Amino-4-phenylbutan-1-ol | Chiral Precursor | 2,6-Bis[(4R)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]pyridine |

| 2,6-Pyridinedicarbonitrile | Pyridine Backbone |

The Pybox ligands derived from 2-amino-4-phenylbutan-1-ol (B1314209) have proven to be highly effective in nickel-catalyzed asymmetric Negishi cross-coupling reactions. orgsyn.orgnih.gov The Negishi coupling is a powerful carbon-carbon bond-forming reaction between an organozinc compound and an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org

In particular, the CH₂CH₂Ph-pybox ligand is considered optimal for the Negishi coupling of secondary allylic chlorides with alkylzincs, delivering high yields and excellent enantioselectivity. orgsyn.orgnih.gov For example, the nickel-catalyzed coupling of ethyl (E)-4-chloropent-2-enoate with an organozinc reagent in the presence of the (S)-CH₂CH₂Ph-Pybox ligand proceeds with high yield (94-96%) and high enantiomeric excess (94-95% ee). orgsyn.org

| Component | Description/Example | Reference |

|---|---|---|

| Reaction Type | Asymmetric Negishi Cross-Coupling | orgsyn.orgwikipedia.org |

| Catalyst System | NiCl₂·glyme / (S)-CH₂CH₂Ph-Pybox | orgsyn.org |

| Electrophile | Racemic secondary allylic chloride (e.g., Ethyl (E)-4-chloropent-2-enoate) | orgsyn.org |

| Nucleophile | Organozinc reagent (e.g., 2-[2-(1,3-dioxolan-2-yl)ethyl]zinc bromide) | orgsyn.org |

| Outcome | High yield (up to 96%) and high enantioselectivity (up to 95% ee) | orgsyn.org |

The asymmetric Henry (or nitroaldol) reaction is a classic carbon-carbon bond-forming method that produces valuable β-nitroalcohols from aldehydes and nitroalkanes. mdpi.comuchile.cl These products can be converted into other important functional groups, such as β-aminoalcohols. mdpi.com The stereochemical outcome of this reaction can be controlled by using a chiral catalyst, often a metal complex of a chiral ligand.

Chiral ligands derived from amino alcohols are effective in catalyzing asymmetric Henry reactions. researchgate.net Copper(II) complexes, in particular, have been widely used. molaid.comresearchgate.net For instance, Cu(II) complexes of chiral ligands derived from (R,R)-1,2-diaminocyclohexane have shown high enantioselectivity (up to 99% ee) in the reaction between 3-phenylpropanal (B7769412) and nitromethane (B149229) to yield (S)-1-nitro-4-phenylbutan-2-ol. researchgate.net While not directly derived from this compound, these systems demonstrate the principle that chiral diamine and amino alcohol scaffolds are premier choices for designing ligands for this transformation. The resulting β-nitroalcohols are valuable intermediates in organic synthesis. mdpi.comresearchgate.net

| Component | Description | Role |

|---|---|---|

| Aldehyde | e.g., 3-Phenylpropanal | Electrophile |

| Nitroalkane | e.g., Nitromethane | Nucleophile |

| Catalyst System | Chiral Ligand + Metal Salt (e.g., Amino alcohol derivative + Cu(OAc)₂) | Controls stereoselectivity |

| Product | Chiral β-Nitroalcohol (e.g., (S)-1-nitro-4-phenylbutan-2-ol) | Versatile synthetic intermediate |

Utilization as Chiral Auxiliaries in Diastereoselective Transformations

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemistry of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. This strategy is a powerful method for controlling stereochemistry.

Gamma-amino alcohols, which can be synthesized from precursors like this compound, are useful as chiral auxiliaries in asymmetric syntheses. psu.edu For example, a β-hydroxy nitrile can be reduced to the corresponding γ-amino alcohol. psu.edu This amino alcohol can then be cyclized to form a 1,3-oxazinan-2-one. This heterocyclic compound can act as a chiral auxiliary, directing diastereoselective reactions at a position alpha to the carbonyl group before being cleaved to reveal the desired chiral product. The conformational rigidity of such cyclic structures often leads to high levels of diastereoselectivity. rsc.org

Precursors in the Synthesis of Pharmacologically Relevant Scaffolds

The structural motifs present in this compound make it a valuable precursor for the synthesis of pharmacologically relevant scaffolds. smolecule.com Many bioactive compounds and pharmaceuticals are chiral and contain amino alcohol functionalities. mdpi.comrsc.org

Derivatives of this amino alcohol can serve as key intermediates or scaffolds for drug development. smolecule.com For example, chiral amino alcohols are crucial building blocks for anti-HIV drugs. smolecule.com The compound's ability to act as a precursor for biologically active molecules is a key driver of its importance in medicinal chemistry. Research has also highlighted the potential of derivatives in areas such as antiviral research. Furthermore, the core structure is related to intermediates used in the synthesis of antidepressants like fluoxetine. rsc.org The synthesis of neuropeptide S (NPS) receptor antagonists, which have potential applications in treating anxiety and substance abuse disorders, has also utilized related amino alcohol scaffolds. nih.gov

| Precursor/Scaffold | Therapeutic Area/Target | Significance |

|---|---|---|

| Chiral Amino Alcohols | Antiviral (e.g., HIV) | Serve as key chiral intermediates for drugs like Dolutegravir. smolecule.com |

| γ-Amino Alcohols | Antidepressants (e.g., Fluoxetine) | Act as synthetic intermediates for selective serotonin (B10506) reuptake inhibitors (SSRIs). rsc.org |

| Amino Alcohol Derivatives | CNS Disorders | Used to build scaffolds for neuropeptide S receptor antagonists. nih.gov |

| Biologically Active Molecules | General Drug Discovery | The amino and hydroxyl groups can form key hydrogen bonds with biological targets like enzymes and receptors. |

Theoretical and Computational Investigations of Phenylamino Alcohol Systems

Quantum Chemical Calculations for Conformational Analysis and Electronic Structure Determination

Quantum chemical calculations are fundamental in understanding the three-dimensional structure and electronic properties of phenylamino (B1219803) alcohols. Methods like Density Functional Theory (DFT) are employed to explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. rsdjournal.org

DFT calculations can also elucidate the electronic structure, providing information on orbital energies, electron density distribution, and the nature of chemical bonds. nih.gov For instance, calculations can predict the delocalization of the nitrogen lone pair, which directly impacts the basicity of the amino group and its capacity for hydrogen bonding.

Table 1: Example of Computed Descriptors for a Phenylamino Alcohol Derivative Note: This data is for the related compound 2-(Dimethylamino)-2-phenylbutan-1-ol as a reference for the types of properties that can be computationally predicted.

| Property | Calculated Value | Method |

| Boiling Point | 278.1°C | Predictive modeling |

| Density | 0.996 g/cm³ | Density functional theory |

| Log P | 2.441 | Computational prediction |

| pKa | 15.51 | Computational prediction |

| Source: |

Molecular Modeling and Docking Studies for Understanding Intermolecular Interactions

Molecular modeling and docking are essential computational techniques for studying how molecules like 2-Amino-3-phenylbutan-1-ol interact with other molecules, including biological macromolecules like enzymes and receptors.

The structure of this compound features key functional groups capable of various non-covalent interactions:

Hydrogen Bonding: The amino (-NH2) and hydroxyl (-OH) groups can act as both hydrogen bond donors and acceptors.

π-π Stacking: The phenyl group can engage in π-π stacking interactions with other aromatic systems.

These interactions are fundamental to the molecule's behavior in different chemical and biological environments. Computational studies on similar amino alcohols interacting with other molecules, such as CO2, have demonstrated that the amino and hydroxyl groups can form weakly bound van der Waals complexes. mdpi.com High-level quantum chemical analyses can reveal the geometry and association energies of these interactions, showing, for example, a significant affinity of the hydroxyl group for interaction partners in certain contexts. mdpi.com

Molecular docking simulations can predict the preferred binding orientation of a ligand within the active site of a protein. This allows for the identification of key intermolecular contacts, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. Such studies are pivotal in fields like drug discovery for predicting the binding affinity and selectivity of a compound.

Computational Approaches for Predicting Chemical Reactivity and Reaction Pathways

Computational chemistry offers powerful methods for predicting the chemical reactivity of this compound and mapping out potential reaction pathways. By calculating the energies of reactants, transition states, and products, chemists can forecast the feasibility and kinetics of various chemical transformations.

Typical reactions for amino alcohols like this compound include:

Oxidation: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, while the amino group can also undergo oxidation.

Reduction: The phenyl group can be reduced under certain conditions.

Substitution: The amino and hydroxyl groups can be targets for nucleophilic substitution, leading to a wide range of derivatives.

Quantum chemical methods, particularly DFT, can be used to model these reaction pathways. rsdjournal.org For example, by calculating the activation energy barriers, researchers can predict which reaction is more likely to occur under specific conditions. These computational studies can also predict how structural modifications would influence the compound's reactivity, guiding synthetic efforts.

Determination of Dissociation Constants (pKa) using Computational Chemistry Methods

The dissociation constant (pKa) is a critical physicochemical property that describes the tendency of a molecule to donate or accept a proton at a given pH. For this compound, the basicity of the amino group is a key characteristic. Computational methods provide a viable alternative to experimental measurements for estimating pKa values.

Several computational approaches are used for pKa prediction, often involving thermodynamic cycles and continuum solvation models. researchgate.net Methods include:

Semi-empirical methods (e.g., PM6): These offer a fast and efficient way to predict pKa values, making them suitable for high-throughput screening. researchgate.net The accuracy for primary amines is generally good, with mean absolute differences often below 1.0 pH unit. researchgate.net

DFT-based methods: Combined with continuum solvation models like COSMO (Conductor-like Screening Model) or SMD (Solvation Model based on Density), DFT calculations can provide more accurate pKa predictions. semanticscholar.orgresearchgate.netmdpi.com

Quantitative Structure-Property Relationship (QSPR): These models build statistical relationships between calculated molecular descriptors and experimentally observed pKa values to predict the pKa for new compounds. nih.gov

These computational techniques calculate the free energy change of the deprotonation reaction in solution, from which the pKa can be derived. mdpi.com The accuracy of these predictions is highly dependent on the level of theory, the basis set, and the solvation model used. researchgate.netmdpi.com

Future Perspectives in 2 Amino 3 Phenylbutan 1 Ol Research

Development of More Efficient and Sustainable Synthetic Methodologies

The future of synthesizing 2-amino-3-phenylbutan-1-ol and its analogs is intrinsically linked to the principles of green chemistry. The focus is shifting from classical synthetic routes to more atom-economical, energy-efficient, and environmentally benign processes.

A primary area of development is the expanded use of biocatalysis. Enzymes, particularly transaminases (TAs), offer a highly selective and sustainable route to chiral amines and amino alcohols. mbl.or.krmdpi.com ω-Transaminases, for example, can catalyze the asymmetric amination of a corresponding ketone precursor with high enantioselectivity, operating under mild, aqueous conditions. mbl.or.kr Research is focused on discovering and engineering novel transaminases with broader substrate specificity and enhanced stability to accommodate the steric bulk of precursors to this compound. mbl.or.krmdpi.com The use of enzyme cascades, where multiple enzymatic reactions are performed in a single pot, represents a promising strategy for streamlining synthesis from simple starting materials. mdpi.com

Another avenue is the advancement of chemocatalysis, including photoredox catalysis. Light-mediated reactions can often proceed at ambient temperature, reducing energy consumption and allowing for the activation of otherwise inert chemical bonds under gentle conditions. rsc.org The development of novel, earth-abundant metal catalysts and organocatalysts continues to be a priority, aiming to replace hazardous reagents and minimize waste streams. Methodologies starting from renewable feedstocks, such as amino acids, are also being explored as a sustainable alternative to petroleum-based starting materials. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Amino Alcohols

| Methodology | Advantages | Challenges & Future Research Areas |

|---|---|---|

| Biocatalysis (e.g., Transaminases) | High stereoselectivity, mild reaction conditions, environmentally friendly (aqueous media). mbl.or.kr | Substrate scope limitations, potential product inhibition, need for novel enzyme discovery and protein engineering. mbl.or.kr |

| Asymmetric Chemocatalysis | Broad substrate applicability, high yields, and enantioselectivity. researchgate.net | Reliance on precious metal catalysts, requirement for anhydrous/inert conditions, catalyst recovery and reuse. |

| Photoredox Catalysis | Use of visible light as a renewable energy source, mild reaction conditions, unique reaction pathways. rsc.org | Development of more efficient photosensitizers, scaling up reactions, managing potential side reactions. |

Exploration of Novel Catalytic Applications and Ligand Designs

The inherent chirality and functional groups (amine and hydroxyl) of this compound make it and its derivatives prime candidates for use as chiral ligands and catalysts in asymmetric synthesis. Future research will likely focus on designing and synthesizing novel ligands that can induce high levels of stereocontrol in a wide range of chemical transformations.

Derivatives can be readily converted into Schiff bases, which are versatile ligands for a variety of transition metals. researchgate.net The steric and electronic properties of these ligands can be fine-tuned by modifying the substituents on the phenyl ring or the amino group. This allows for the creation of a library of ligands for specific catalytic applications, such as C-C bond formations, hydrogenations, and oxidation reactions. researchgate.net The resulting metal complexes themselves are subjects of study, with research focusing on their geometry, stability, and catalytic efficacy. For instance, creating Schiff base complexes with metals like copper and nickel has shown promise in catalyzing reactions like cycloadditions and coupling reactions. researchgate.net

Beyond acting as ligands, derivatives of this compound could be explored as organocatalysts. The amine and hydroxyl groups can participate in hydrogen bonding, activating substrates and controlling the stereochemical outcome of reactions. This avoids the cost and toxicity associated with heavy metals, aligning with the goals of sustainable chemistry.

Advanced Spectroscopic and Structural Elucidation Techniques

A deep understanding of the three-dimensional structure of this compound and its derivatives is crucial for rational ligand design and for understanding its interactions in biological systems. While standard techniques like Nuclear Magnetic Resonance (NMR) and X-ray crystallography are foundational, future research will increasingly rely on more advanced methods to probe subtle structural details.

Two-dimensional NMR techniques and solid-state NMR will be instrumental in defining the conformational landscape of these molecules in different environments. For complex derivatives, computational chemistry will play a larger role in predicting stable conformers and interpreting spectroscopic data.

Advanced mass spectrometry techniques, such as ion mobility-mass spectrometry, which provides information on the size, shape, and charge of an ion, are also becoming more accessible. This can be used to determine the Collision Cross Section (CCS) of a molecule, a parameter that is highly sensitive to its 3D structure. uni.lu This technique is particularly valuable for distinguishing between different stereoisomers and for studying non-covalent interactions between the amino alcohol and other molecules.

Table 2: Key Structural Identifiers for a this compound Stereoisomer

| Identifier Type | Value for (2S,3R)-2-amino-3-phenylbutan-1-ol | Source |

|---|---|---|

| IUPAC Name | (2S,3R)-2-amino-3-phenylbutan-1-ol | nih.gov |

| Molecular Formula | C₁₀H₁₅NO | nih.gov |

| SMILES | CC@HC@@HN | nih.gov |

| InChIKey | ZRYLDRWRFLVIDB-PSASIEDQSA-N | nih.gov |

Interdisciplinary Research Avenues in Chemical Biology and Materials Science

The unique structural features of this compound open doors to exciting applications beyond traditional organic synthesis, extending into the realms of chemical biology and materials science.

In chemical biology, the compound serves as a valuable chiral scaffold for the synthesis of biologically active molecules. Its structure can mimic motifs found in natural products and pharmaceuticals. Future work will involve creating derivatives to probe biological systems, for example, by designing enzyme inhibitors or modulators of receptor activity. The antiviral potential of derivatives of similar amino alcohols highlights the promise of this compound class in medicinal chemistry research.

In materials science, the incorporation of chiral units like this compound into polymers or supramolecular assemblies can impart unique properties. These chiral materials could find applications in enantioselective separations, as components of sensors, or in the development of materials with novel optical properties. ambeed.com The ability of the amine and hydroxyl groups to form hydrogen bonds can be exploited to direct the self-assembly of molecules into well-ordered, functional materials. Research into aggregation-induced emission, where molecular aggregates become highly fluorescent, is another potential application for derivatives of this compound. ambeed.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.